molecular formula C12H9BrF2O2 B2585517 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan CAS No. 2248334-97-4

2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan

Cat. No.: B2585517
CAS No.: 2248334-97-4
M. Wt: 303.103
InChI Key: BNYSSDHRWVVEIJ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan: is an organic compound characterized by the presence of a furan ring substituted with a bromophenoxy group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan typically involves the reaction of 4-bromophenol with a suitable furan derivative under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Various oxidized derivatives of the furan ring.

    Reduction Reactions: Reduced forms of the bromophenoxy group.

Scientific Research Applications

Chemistry: 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its effects on specific biological targets or pathways .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan involves its interaction with specific molecular targets. The bromophenoxy group and the difluoromethyl group may contribute to its binding affinity and specificity towards certain enzymes or receptors. The furan ring can also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison: 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan is unique due to the specific positioning of the bromophenoxy and difluoromethyl groups on the furan ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from similar compounds .

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-(difluoromethyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2O2/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSSDHRWVVEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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